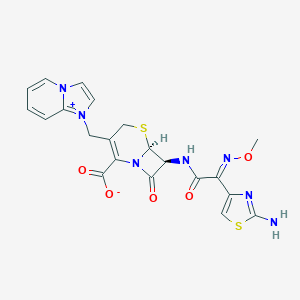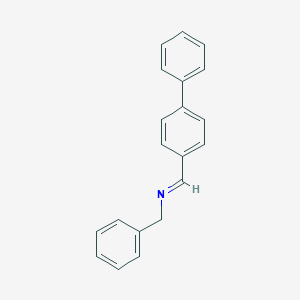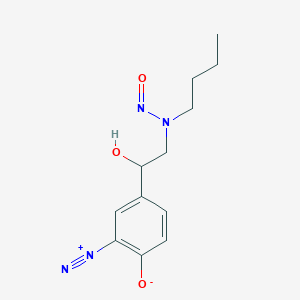
3-Diazo-N-nitrosobamethan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazo-N-nitrosobamethan (DBM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a diazo compound that is commonly used as a reagent in organic chemistry, but recent studies have shown that it has potential applications in biological and medical research.
Aplicaciones Científicas De Investigación
3-Diazo-N-nitrosobamethan has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of other compounds. 3-Diazo-N-nitrosobamethan has also been used in the study of the mechanism of action of certain enzymes and proteins. In addition, 3-Diazo-N-nitrosobamethan has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-Diazo-N-nitrosobamethan is not fully understood. However, studies have shown that it can act as a nitric oxide donor and can induce apoptosis in cancer cells. 3-Diazo-N-nitrosobamethan has also been shown to inhibit the activity of certain enzymes and proteins.
Efectos Bioquímicos Y Fisiológicos
3-Diazo-N-nitrosobamethan has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes and proteins. 3-Diazo-N-nitrosobamethan has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Diazo-N-nitrosobamethan in lab experiments is its high reactivity. It can be used as a reagent in organic chemistry reactions and can also be used to study the mechanism of action of certain enzymes and proteins. However, one of the limitations of using 3-Diazo-N-nitrosobamethan is its instability. It should be handled with care and stored in a cool, dry place.
Direcciones Futuras
There are several future directions for research on 3-Diazo-N-nitrosobamethan. One area of research could be the development of new methods for synthesizing 3-Diazo-N-nitrosobamethan that are more efficient and cost-effective. Another area of research could be the study of the therapeutic potential of 3-Diazo-N-nitrosobamethan in the treatment of cancer and other diseases. In addition, further studies could be conducted to better understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its effects on enzymes and proteins.
Conclusion
In conclusion, 3-Diazo-N-nitrosobamethan is a chemical compound that has potential applications in various scientific research areas. Its high reactivity and unique properties make it a valuable reagent in organic chemistry reactions and a potential therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its potential applications in biological and medical research.
Métodos De Síntesis
3-Diazo-N-nitrosobamethan can be synthesized through the reaction of N-nitrosobamethan with diazomethane. The reaction is carried out in the presence of a catalyst such as copper (II) acetate. The resulting product is a yellow crystalline powder that is highly reactive and unstable. Therefore, it should be handled with care and stored in a cool, dry place.
Propiedades
Número CAS |
116539-70-9 |
|---|---|
Nombre del producto |
3-Diazo-N-nitrosobamethan |
Fórmula molecular |
C12H16N4O3 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3 |
Clave InChI |
XCTWLIUNPSHBSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES canónico |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Sinónimos |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



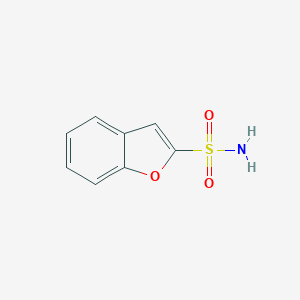
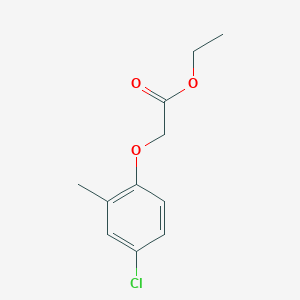
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
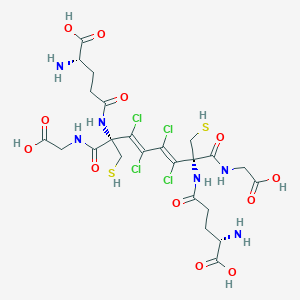
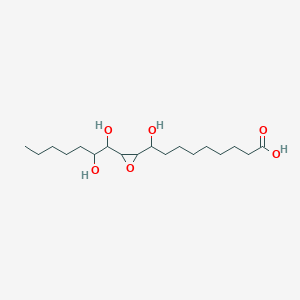
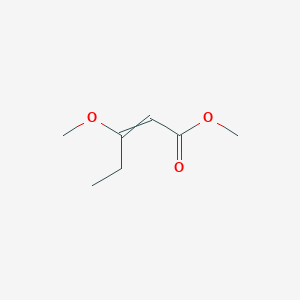
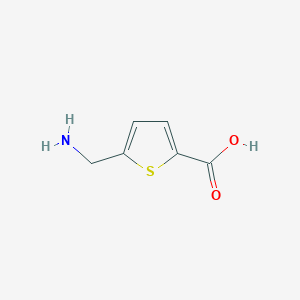
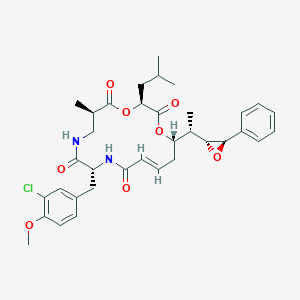
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
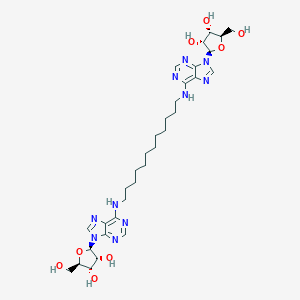
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
